

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1590088

[Get Quote](#)

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for essential biomolecules like nucleobases and a plethora of approved therapeutics.^[1] Within this privileged heterocyclic class, **2-(Methylthio)pyrimidine-5-carbonitrile** (CAS No. 38275-43-3) has emerged as a particularly strategic and versatile building block. Its unique arrangement of functional groups—a nucleophilically displaceable methylthio group, an electron-withdrawing nitrile, and two ring nitrogens—provides a rich chemical canvas for the synthesis of complex molecular architectures.

This guide offers an in-depth technical exploration of **2-(Methylthio)pyrimidine-5-carbonitrile**, intended for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights and robust, validated protocols.

PART 1: Core Molecular Profile and Spectroscopic Signature

A foundational understanding of a chemical's physical and spectral properties is paramount for its effective use in a laboratory setting.

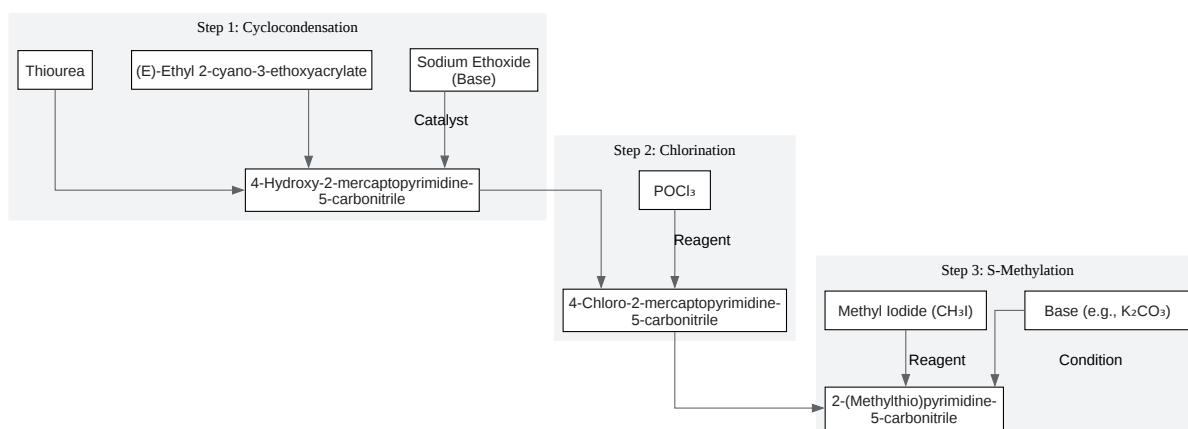
Physicochemical Properties

The key physicochemical data for **2-(Methylthio)pyrimidine-5-carbonitrile** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	38275-43-3	[2] [3]
Molecular Formula	C ₆ H ₅ N ₃ S	[2]
Molecular Weight	151.19 g/mol	[2]
IUPAC Name	2-(methylthio)pyrimidine-5-carbonitrile	[2]
Boiling Point	311.4 °C at 760 mmHg (Predicted)	[2]
Density	1.302 g/cm ³ (Predicted)	[2]
SMILES	CSC1=NC=C(C=N1)C#N	[2]

Expected Spectroscopic Data

While a dedicated spectrum for the parent compound is not publicly cataloged, extensive data from its numerous derivatives allow for a highly accurate prediction of its spectroscopic signature.[\[4\]](#)[\[5\]](#)[\[6\]](#)


- ¹H NMR (Proton NMR): The spectrum is expected to be simple and highly informative. The two pyrimidine ring protons (at C4 and C6) would appear as distinct singlets in the aromatic region (typically δ 8.5-9.5 ppm), shifted downfield due to the electron-withdrawing effects of the ring nitrogens and the nitrile group. The methyl protons of the thioether group would present as a sharp singlet further upfield (typically δ 2.5-2.8 ppm).[\[7\]](#)
- ¹³C NMR (Carbon NMR): Key resonances would include the nitrile carbon (δ 115-120 ppm), the aromatic carbons of the pyrimidine ring, and the methyl carbon of the thioether group (δ 12-15 ppm). The carbon atom attached to the sulfur (C2) would appear significantly downfield.[\[7\]](#)
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1650 cm⁻¹ region.[\[5\]](#)[\[8\]](#)

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would prominently feature the molecular ion peak (M^+) at $m/z = 151$. Subsequent fragmentation patterns could involve the loss of the methyl group or cleavage of the pyrimidine ring.[8]

PART 2: Synthesis and Purification

The synthesis of substituted 2-(methylthio)pyrimidine scaffolds is well-documented, typically involving the S-alkylation of a 2-thiopyrimidine precursor.[1][4] The following protocol describes a robust and validated pathway to the parent compound.

Workflow for Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(Methylthio)pyrimidine-5-carbonitrile**.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by explaining the rationale behind each critical step.

Objective: To synthesize **2-(Methylthio)pyrimidine-5-carbonitrile** from commercially available starting materials.

Materials:

- 4-Chloro-2-mercaptopurine-5-carbonitrile (Starting Material)
- Methyl Iodide (CH_3I)
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO_4), anhydrous

Instrumentation:

- Round-bottom flask with reflux condenser and magnetic stirrer
- Standard glassware for extraction and filtration
- Rotary evaporator

- Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

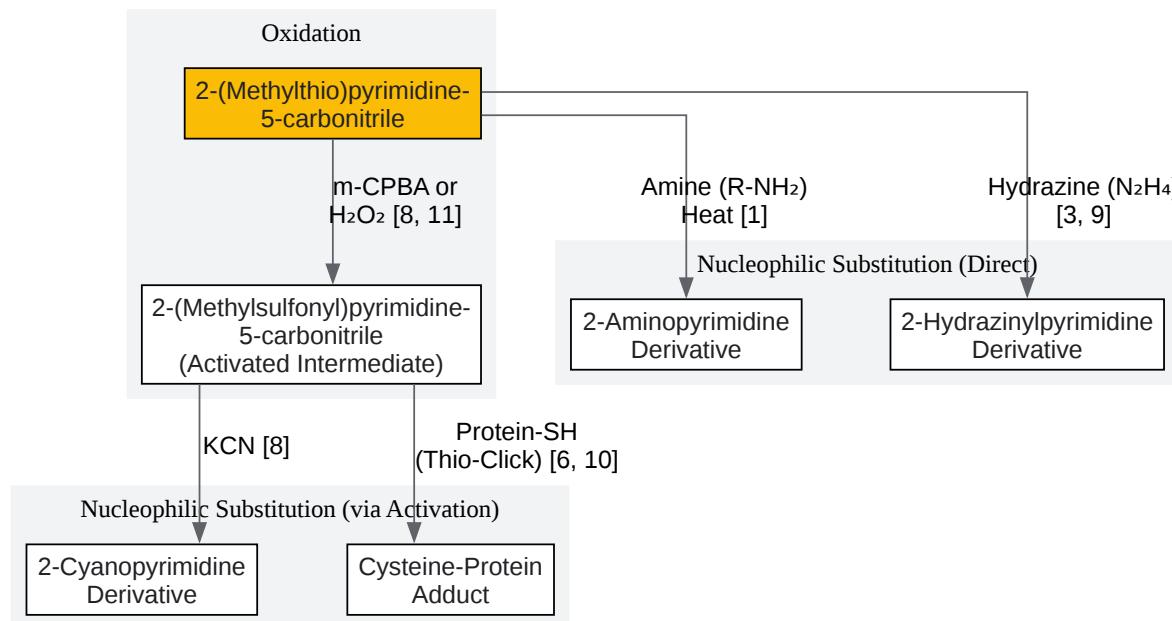
- Reaction Setup:

- To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-Chloro-2-mercaptopurine-5-carbonitrile (1.0 eq).
- Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone (10 mL per gram of starting material).
- Causality: Potassium carbonate acts as a mild base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Acetone is a suitable polar aprotic solvent that will not interfere with the reaction. Anhydrous conditions prevent unwanted side reactions.

- S-Methylation:

- Cool the suspension to 0 °C in an ice bath.
- Slowly add methyl iodide (1.1 eq) dropwise via syringe.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Causality: Methyl iodide is an excellent electrophile for the S-methylation. The reaction is run at 0 °C initially to control the exothermic reaction and minimize potential N-alkylation, though S-alkylation is strongly favored due to the "soft" nature of the thiolate.

- Reaction Monitoring and Work-up:


- Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product spot should appear, and the starting material spot should diminish.
- Once complete, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Causality: TLC provides a rapid and reliable method to determine the reaction endpoint, preventing the formation of byproducts from over-running the reaction.
- Purification:
 - Dissolve the crude residue in ethyl acetate.
 - Wash the organic layer sequentially with water (2x) and brine (1x).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
 - The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
 - Causality: The aqueous work-up removes any remaining water-soluble impurities. Recrystallization or chromatography ensures the final product meets the high purity standards required for subsequent applications.

PART 3: Chemical Reactivity and Strategic Transformations

The synthetic utility of **2-(Methylthio)pyrimidine-5-carbonitrile** lies in the distinct reactivity of its methylthio group. While stable, it can be readily activated or displaced, making it a versatile chemical handle.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-(Methylthio)pyrimidine-5-carbonitrile**.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack. The methylthio group can be displaced directly by strong nucleophiles under forcing conditions.

- **Displacement by Amines and Hydrazines:** Refluxing with amines or hydrazine hydrate can substitute the methylthio group to form 2-amino or 2-hydrazinylpyrimidine derivatives, respectively. [1][5] These products are often key intermediates for building libraries of bioactive compounds. The reaction proceeds with the evolution of methyl mercaptan, a gas with a distinct, unpleasant odor, which serves as a qualitative indicator of reaction progress. [1]

Oxidation to a Superior Leaving Group

A more powerful and widely used strategy involves a two-step process: oxidation of the thioether followed by nucleophilic substitution.[9][10]

- **Mechanism and Rationale:** The methylthio group itself is a relatively poor leaving group. However, oxidation to the corresponding methylsulfone (-SO₂CH₃) with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide dramatically increases the electrophilicity of the C2 position.[9][11] The resulting methylsulfinate anion is an excellent leaving group, making the sulfone intermediate far more reactive towards nucleophiles than the parent thioether or even corresponding 2-chloropyrimidines.[12][13][14]
- **Application in Cyanation:** This enhanced reactivity allows for facile displacement by a wide range of nucleophiles under mild conditions. For instance, treatment of the 2-methylsulfonyl intermediate with potassium cyanide readily yields 2-cyanopyrimidine derivatives.[9][15]

Protocol: Oxidation to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile

Objective: To activate the 2-(methylthio) group for subsequent nucleophilic substitution.

Materials:

- **2-(Methylthio)pyrimidine-5-carbonitrile** (1.0 eq)
- m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution (NaHCO₃)

Methodology:

- Dissolve **2-(Methylthio)pyrimidine-5-carbonitrile** in DCM in a round-bottom flask and cool to 0 °C.
- Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

- Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
- Upon completion, quench the reaction by adding saturated NaHCO_3 solution to neutralize excess acid.
- Separate the organic layer, wash with additional NaHCO_3 and brine, dry over MgSO_4 , and concentrate to yield the sulfone, which can often be used in the next step without further purification.[9][10]
 - Trustworthiness: The use of m-CPBA is a standard, high-yielding method for thioether oxidation. The basic wash is critical to remove the m-chlorobenzoic acid byproduct.

PART 4: Applications in Research and Development

The primary value of **2-(Methylthio)pyrimidine-5-carbonitrile** is as a foundational scaffold for constructing molecules with significant biological activity, particularly in oncology and agrochemistry.

Oncology and Kinase Inhibitor Discovery

The pyrimidine-5-carbonitrile core is a proven pharmacophore for targeting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

- PI3K/mTOR/AKT Pathway Inhibitors: A significant body of research demonstrates that derivatives synthesized from this scaffold are potent inhibitors of the PI3K/mTOR/AKT signaling cascade.[1][5] By modifying the C2 and C4/C6 positions, researchers have developed compounds with nanomolar IC_{50} values against various cancer cell lines, inducing apoptosis and cell cycle arrest.[1][16] For example, substitution of the 2-methylthio group with a hydrazinyl moiety, which is then condensed with various aldehydes, has yielded potent dual PI3K/mTOR inhibitors.[1]
- EGFR and VEGFR-2 Inhibitors: The scaffold is also integral to the design of inhibitors for receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[4][17] Derivatives have shown efficacy against both wild-type EGFR and clinically relevant resistant mutants like T790M, highlighting the scaffold's potential to overcome acquired drug resistance.[18]

Agrochemical Synthesis

Beyond pharmaceuticals, pyrimidine derivatives are crucial in modern agriculture. The 2-(methylthio)pyrimidine core is a key building block for a class of fungicides known as anilinopyrimidines.[14][15] The ability to functionalize the pyrimidine ring allows for the fine-tuning of fungicidal activity against pathogens like late blight and downy mildew while maintaining low phytotoxicity to crops.[14]

Chemical Biology and Covalent Probes

As discussed, the oxidized 2-methylsulfonyl derivative is a highly reactive electrophile. This property has been harnessed to develop selective "thio-click" reagents that arylate cysteine residues in proteins.[12][13] This application is valuable in chemical biology for proteomics, target identification, and the development of covalent inhibitors.

PART 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification:

- GHS Hazard Statements: H302: Harmful if swallowed.[2] Some suppliers may list H301: Toxic if swallowed. Always consult the specific vendor's Safety Data Sheet (SDS).
- Signal Word: Warning or Danger[2]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[19][20]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20]
- Exposure Controls: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20]

First Aid Measures:

- If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do not induce vomiting.
- If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]

Storage and Disposal:

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Forward Outlook

2-(Methylthio)pyrimidine-5-carbonitrile is far more than a simple catalog chemical; it is a powerful and enabling tool for chemical innovation. Its predictable reactivity, particularly the capacity for the methylthio group to be activated into a superior leaving group, provides a reliable entry point into vast chemical space. Its demonstrated success as a core scaffold for kinase inhibitors in oncology underscores its strategic value in modern drug discovery.

Future research will likely focus on expanding the diversity of nucleophiles used to displace the activated sulfonyl group, developing novel catalytic methods for its functionalization, and exploring the biological activity of its derivatives in therapeutic areas beyond oncology. As a foundational building block, **2-(Methylthio)pyrimidine-5-carbonitrile** will undoubtedly continue to contribute to significant advances in both medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 2-METHYLSULFANYL-PYRIMIDINE-5-CARBONITRILE | 38275-43-3 [chemicalbook.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lehigh.edu [lehigh.edu]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFR-T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1590088#2-methylthio-pyrimidine-5-carbonitrile-cas-number-38275-43-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com